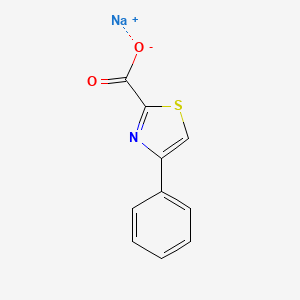

Sodium 4-phenyl-1,3-thiazole-2-carboxylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S.Na/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZHDQMNTCHCHE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246551-70-1 | |

| Record name | sodium 4-phenyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 4 Phenyl 1,3 Thiazole 2 Carboxylate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of the target molecule, Sodium 4-phenyl-1,3-thiazole-2-carboxylate, logically disconnects the ionic bond between the carboxylate group and the sodium ion. This identifies the principal precursor as 4-phenyl-1,3-thiazole-2-carboxylic acid sigmaaldrich.comsigmaaldrich.commatrixscientific.com.

Further deconstruction of this carboxylic acid, guided by the principles of the well-established Hantzsch thiazole (B1198619) synthesis, breaks the thiazole ring into two key building blocks. The C4-C5 bond and the associated phenyl group originate from an α-haloketone, specifically 2-bromo-1-phenylethanone . The remainder of the ring, comprising the N-C-S fragment with the C2 carboxyl group, can be sourced from a thioamide derivative, such as ethyl thiooxamate or a similar synthon. The synthesis therefore hinges on the reaction between these two primary precursors to form the thiazole ring, which may then require a final hydrolysis step if an ester is used to introduce the C2 carboxylate functionality.

Classical Synthetic Routes to the 4-Phenyl-1,3-thiazole-2-carboxylic Acid Scaffold (e.g., Hantzsch Synthesis and Modifications)

The Hantzsch thiazole synthesis is the cornerstone classical method for assembling the 1,3-thiazole ring system. mdpi.com This reaction involves the condensation of an α-haloketone with a compound containing a thioamide functional group. researchgate.net For the specific synthesis of the 4-phenyl-1,3-thiazole-2-carboxylic acid scaffold, the reaction proceeds between 2-bromo-1-phenylethanone and a thioamide that can provide the C2 carboxyl group, such as thiooxamic acid or its ester derivative.

The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization via dehydration, where the nitrogen atom attacks the carbonyl carbon, to form the five-membered thiazole ring. researchgate.net Traditional approaches often involve refluxing the reactants in a suitable solvent, such as ethanol, for several hours to achieve the desired product. nih.gov Modifications to this method may involve a one-pot, multi-component reaction where the α-haloketone, a thioamide source, and other reactants are combined to form substituted thiazoles. mdpi.comasianpubs.org

Emerging and Green Chemistry Approaches for Thiazole Synthesis

In response to the growing need for sustainable chemical manufacturing, several green chemistry approaches have been developed for thiazole synthesis. bepls.comresearcher.life These methods aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents.

The use of catalysts can significantly enhance the efficiency and environmental profile of thiazole synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused.

Silica-Supported Tungstosilisic Acid: An efficient and green protocol has been developed using silica-supported tungstosilisic acid as a reusable catalyst for the Hantzsch synthesis. This solid acid catalyst facilitates the one-pot, multi-component reaction of an α-bromo-ketone, thiourea, and substituted benzaldehydes, leading to high yields of thiazole derivatives. mdpi.com The catalyst can be recovered by simple filtration and reused in subsequent reactions without a significant loss of activity. mdpi.com

NiFe2O4 Nanoparticles: Reusable nickel ferrite (B1171679) (NiFe2O4) nanoparticles have also been employed as a catalyst for the green one-pot synthesis of thiazole scaffolds. These magnetic nanoparticles serve as an effective catalyst that can be easily separated from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling. acs.org

| Catalyst System | Key Advantages | Relevant Synthesis |

| Silica-Supported Tungstosilisic Acid | Reusable, high yields, simple filtration for recovery. mdpi.com | One-pot Hantzsch synthesis of thiazole derivatives. mdpi.com |

| NiFe2O4 Nanoparticles | Reusable, magnetic separation, green methodology. acs.org | One-pot synthesis of complex thiazole scaffolds. acs.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating. youtube.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and purities. nih.govsemanticscholar.org

The Hantzsch synthesis of 4-phenylthiazole (B157171) derivatives has been successfully adapted to microwave conditions. nih.gov In a typical procedure, the reactants are irradiated in a microwave reactor, which accelerates the rate of reaction significantly compared to traditional refluxing methods. nih.gov This technique is a cornerstone of green chemistry as it enhances energy efficiency and process speed. semanticscholar.org

| Synthesis Method | Reaction Time | Yield | Source |

| Conventional Heating | 8 hours | Lower yields, rigorous purification needed. | nih.gov |

| Microwave Irradiation | 3-10 minutes | Higher yields (e.g., 79%–90%), cleaner reaction. | mdpi.comnih.govnih.gov |

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions reduce environmental impact, cost, and simplify product work-up. researchgate.netnih.gov Thiazole derivatives have been effectively prepared using one-pot procedures under solvent-free conditions, often in conjunction with microwave irradiation or ultrasonic energy. researchgate.netresearchgate.net In these methods, the solid reactants are mixed and heated, allowing the reaction to proceed without a solvent medium, which is both environmentally and economically advantageous. researchgate.net

Derivatization Strategies from 4-Phenyl-1,3-thiazole-2-carboxylic Acid Precursors

The final step in the synthesis of this compound is the conversion of its acidic precursor, 4-phenyl-1,3-thiazole-2-carboxylic acid , into the corresponding sodium salt.

This transformation is a standard acid-base neutralization reaction. It is typically achieved by treating the carboxylic acid with an equimolar amount of a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction is usually performed in a solvent in which the acid is soluble and the salt can be isolated, such as water, ethanol, or a mixture thereof.

In many synthetic schemes, the carboxylic acid itself is generated from an ester precursor, such as ethyl or methyl 4-phenyl-1,3-thiazole-2-carboxylate. This ester is first synthesized via one of the methods described above (e.g., Hantzsch reaction) and then hydrolyzed to the carboxylic acid under basic (e.g., using NaOH or LiOH) or acidic conditions. nih.gov The resulting carboxylic acid is then isolated and subsequently converted to the target sodium salt in a separate step. This two-step derivatization from an ester is a common and versatile strategy in organic synthesis. thermofisher.com

Isolation and Purification Techniques Employed in Compound Synthesis

The isolation and purification of this compound are critical steps to obtain a product of high purity. The techniques employed differ depending on whether the target is the intermediate carboxylic acid or the final sodium salt.

For the intermediate, 4-phenyl-1,3-thiazole-2-carboxylic acid , standard procedures for the purification of organic acids are applicable. After the hydrolysis of the ester, the reaction mixture is typically acidified with a mineral acid, such as hydrochloric acid, to a pH well below the pKa of the carboxylic acid, causing it to precipitate out of the aqueous solution. lookchem.com The solid acid can then be collected by filtration, washed with cold water to remove inorganic salts, and dried. lookchem.com Further purification can be achieved by recrystallization from a suitable solvent or a solvent mixture, such as ethanol/water or toluene. lookchem.com

For the final product, This compound , the purification strategy leverages its properties as a salt.

Direct Crystallization: Since the saponification of the ester directly yields the sodium salt, it is often possible to isolate the product directly from the reaction mixture. After the hydrolysis is complete, the reaction mixture, which contains the sodium salt and the alcohol byproduct (ethanol), can be concentrated by evaporation. d-nb.infonih.gov Upon cooling the concentrated solution, the sodium salt will crystallize out. The solubility of the sodium salt is a key factor in this process.

Purification of the Sodium Salt: The crude sodium salt obtained can be purified by recrystallization. A suitable solvent system is chosen where the salt is soluble at an elevated temperature but less soluble at a lower temperature. The crude salt is dissolved in a minimal amount of the hot solvent, and any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly, inducing the crystallization of the pure sodium salt. The crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried under vacuum.

Table 2: Purification Techniques

| Technique | Description |

| Filtration | Used to separate the solid product (either the carboxylic acid or the sodium salt) from the liquid reaction mixture or crystallization solvent. |

| Washing | The collected solid is washed with a cold solvent to remove soluble impurities. |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of purer crystals. lookchem.com |

| Drying | The final product is dried, often under vacuum, to remove any residual solvent. |

The progress of the purification can be monitored using techniques such as Thin-Layer Chromatography (TLC) to check for the presence of impurities. The final, purified product's identity and purity can be confirmed by various analytical methods, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination of Thiazole (B1198619) Carboxylates and Related Salts

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for Sodium 4-phenyl-1,3-thiazole-2-carboxylate is not publicly available, analysis of closely related thiazole carboxylate salts provides a strong basis for predicting its structural features.

A study on the silver(I) complex of 1,3-thiazole-2-carboxylic acid, [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)], reveals key structural motifs that are likely to be relevant. researchgate.netnih.gov In this silver salt, the Ag(I) ion is coordinated in a linear fashion by the heterocyclic nitrogen atoms of two thiazole ligands. researchgate.netnih.gov This coordination through the thiazole nitrogen is a common feature in metal complexes of thiazole derivatives. mdpi.com Furthermore, the structure exhibits significant supramolecular assembly through hydrogen bonding; an O—H⋯O hydrogen bond exists between the carboxylate of one ligand and the carboxylic acid of an adjacent complex. researchgate.netnih.gov This network is further stabilized by intermolecular C—H⋯O interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Solution-State Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "this compound" in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and conformation of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole and phenyl rings. A key diagnostic signal is the singlet corresponding to the proton at the C5 position of the thiazole ring (thiazole-H). In various 4-phenyl-1,3-thiazole derivatives, this signal typically appears in the range of δ 6.42 to 8.55 ppm. nih.govnih.gov The protons of the 4-phenyl group will present as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.1 ppm. niscpr.res.inmdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton. The carbon atoms of the thiazole ring are characteristically deshielded. The C2 carbon, bonded to the electronegative nitrogen and the carboxylate group, is expected to have the highest chemical shift among the ring carbons, likely in the range of δ 164-173 ppm. nih.govnih.gov The phenyl-substituted C4 carbon would also show a signal in the aromatic region, around δ 135-150 ppm. nih.govmdpi.com The C5 carbon signal is anticipated to appear further upfield, with studies on related derivatives showing it in the range of δ 94-115 ppm. nih.govnih.gov The carbons of the phenyl ring will produce a set of signals in the typical aromatic region of δ 125-140 ppm. niscpr.res.innih.gov

The following table summarizes the anticipated NMR chemical shifts.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Thiazole-H5 | ¹H | ~7.6 - 8.6 | Singlet, characteristic of the C5-H on the thiazole ring. nih.gov |

| Phenyl-H | ¹H | ~7.3 - 8.0 | Multiplet, corresponding to the protons on the phenyl substituent. niscpr.res.in |

| Thiazole-C2 | ¹³C | ~164 - 173 | Carboxylate-bearing carbon, highly deshielded. nih.govnih.gov |

| Thiazole-C4 | ¹³C | ~135 - 150 | Carbon bearing the phenyl group. nih.govmdpi.com |

| Thiazole-C5 | ¹³C | ~100 - 115 | Signal for the C5 carbon of the thiazole ring. nih.gov |

| Phenyl-C | ¹³C | ~125 - 140 | Signals for the carbons of the phenyl ring. nih.gov |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation patterns of the compound, further corroborating its structure. For an ionic salt like this compound, electrospray ionization (ESI) is the most suitable technique, as it allows for the transfer of pre-existing ions from solution to the gas phase for analysis. nih.gov

In negative-ion mode ESI-MS, the primary ion observed would be the 4-phenyl-1,3-thiazole-2-carboxylate anion, [M-Na]⁻. Given the molecular formula C₁₀H₆NO₂S⁻, this would correspond to a measured mass-to-charge ratio (m/z) of 204.

Tandem mass spectrometry (MS/MS) experiments on the [M-Na]⁻ ion would reveal characteristic fragmentation pathways. A primary and highly likely fragmentation would be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. lew.ro This would produce a fragment ion at m/z 160, corresponding to a deprotonated 4-phenyl-1,3-thiazole species. Further fragmentation of the thiazole ring could occur, although studies on related heterocyclic systems suggest the thiazole ring is relatively stable. sapub.org However, successive losses of small molecules or radicals can lead to characteristic fragment ions that help to confirm the core structure. sapub.orgresearchgate.net

Electron Ionization (EI) mass spectra of related neutral thiazole derivatives often show molecular ion peaks and characteristic fragments resulting from the cleavage of substituent groups and the eventual breakdown of the heterocyclic ring. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by vibrations of the carboxylate group and the phenyl-thiazole framework.

The most diagnostic feature in the IR spectrum is the absence of the broad O-H stretching band (typically ~2500-3300 cm⁻¹) and the sharp C=O stretching band (typically ~1680-1710 cm⁻¹) of the parent carboxylic acid. researchgate.netulpgc.es Instead, two new, strong absorption bands appear, corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate anion (COO⁻). spectroscopyonline.com

Asymmetric stretch (νas(COO⁻)): This band typically appears in the range of 1510-1650 cm⁻¹. 911metallurgist.com

Symmetric stretch (νs(COO⁻)): This band is found in the 1280-1400 cm⁻¹ region. 911metallurgist.com

The separation between these two bands (Δν = νas - νs) can provide information about the coordination environment of the carboxylate group. Other significant bands in the spectrum include:

Aromatic/Thiazole C-H stretch: Weak to medium bands above 3000 cm⁻¹. tsijournals.com

Aromatic/Thiazole C=C and C=N ring stretching: Multiple bands in the 1400-1610 cm⁻¹ region. nih.govtsijournals.com

C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, which are characteristic of the substitution pattern on the phenyl ring. tsijournals.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Thiazole C-H Stretch | 3000 - 3150 | Medium-Weak |

| Carboxylate Asymmetric Stretch (νas) | 1510 - 1650 | Strong |

| Aromatic/Thiazole C=C, C=N Stretch | 1400 - 1610 | Medium-Strong |

| Carboxylate Symmetric Stretch (νs) | 1280 - 1400 | Strong |

| C-H Out-of-Plane Bend | 675 - 900 | Strong |

Ultraviolet-Visible Spectroscopy and Electronic Transition Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The spectrum is dictated by the conjugated π-electron system formed by the phenyl ring, the thiazole ring, and the carboxylate group.

Unsubstituted thiazole exhibits a primary absorption band around 235 nm. mdpi.com The extended conjugation in 4-phenyl-1,3-thiazole-2-carboxylate is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. The UV-Vis spectrum will likely show intense absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic system. researchgate.net Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed. researchgate.net

Theoretical studies on thiazole and its derivatives have been used to assign the nature of these electronic transitions. researchgate.netresearchgate.net The main absorption bands are typically found in the UV region, but the extensive conjugation could push the absorption tail into the visible region. For example, studies of other substituted thiazoles show absorption maxima ranging from 340 nm to over 400 nm. scielo.org.za The exact position and intensity of the absorption bands will be influenced by the solvent polarity due to solvatochromic effects, which can stabilize the ground or excited states differently. acs.org

Theoretical and Computational Investigations of Sodium 4 Phenyl 1,3 Thiazole 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For Sodium 4-phenyl-1,3-thiazole-2-carboxylate, these calculations would focus on the 4-phenyl-1,3-thiazole-2-carboxylate anion, as the sodium ion is typically considered to be in a non-covalent, ionic association.

DFT studies would provide insights into the electron density distribution, electrostatic potential, and the energies and shapes of the molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

A hypothetical DFT calculation on the 4-phenyl-1,3-thiazole-2-carboxylate anion would yield data similar to what is presented in the table below. These values are illustrative and represent typical outputs of such a computational analysis.

| Parameter | Hypothetical Value (Hartrees) | Hypothetical Value (eV) | Significance |

| HOMO Energy | -0.245 | -6.67 | Electron-donating capability |

| LUMO Energy | -0.088 | -2.39 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.157 | 4.28 | Chemical stability & reactivity |

The analysis would also generate an electrostatic potential map, visually representing the electron density around the molecule. For the 4-phenyl-1,3-thiazole-2-carboxylate anion, this map would likely show a high concentration of negative charge around the carboxylate group, indicating the primary site for interaction with the sodium cation and other electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would place the compound in a simulated environment, such as a box of water molecules, to observe its dynamic behavior.

These simulations are crucial for:

Conformational Analysis: The phenyl group attached to the thiazole (B1198619) ring can rotate. MD simulations would explore the rotational energy barrier and identify the most stable (lowest energy) conformation of the molecule in a solution. This involves tracking the dihedral angle between the phenyl and thiazole rings over the simulation time.

Intermolecular Interactions: MD simulations would reveal how the 4-phenyl-1,3-thiazole-2-carboxylate anion and the sodium cation interact with each other and with surrounding solvent molecules (e.g., water). This includes analyzing the radial distribution functions to understand the solvation shells around the carboxylate and sodium ions, providing insights into its solubility and behavior in a biological medium.

A typical output would be a Ramachandran-like plot for the dihedral angle, showing the probability of finding the molecule in a particular conformation.

Molecular Docking Studies for Ligand-Target Recognition in Biological Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interaction between a potential drug molecule and its biological target.

For this compound, docking studies would be performed to investigate its potential to bind to the active site of a specific enzyme or receptor. Thiazole derivatives have been studied for their interaction with various targets. The process involves:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Generating a 3D conformation of the 4-phenyl-1,3-thiazole-2-carboxylate ligand.

Using a docking algorithm to systematically explore possible binding poses of the ligand within the protein's active site.

Scoring the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more stable and favorable interaction.

The results would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. A patent has mentioned the use of molecular docking for the related compound, ethyl 4-phenyl-1,3-thiazole-2-carboxylate. google.com

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acids in Target |

| Hydrogen Bonding | Carboxylate oxygen, Thiazole nitrogen | Arginine, Lysine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring, Thiazole ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic (Ionic) | Carboxylate group | Positively charged residues (e.g., Lysine) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not published, the principles can be applied to a series of related thiazole derivatives to guide the design of more potent analogues.

A QSAR study involves:

Compiling a dataset of thiazole derivatives with their measured biological activity (e.g., IC50 values).

Calculating a set of molecular descriptors for each compound. These can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Developing a mathematical equation that correlates the descriptors with the biological activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized thiazole derivatives, helping to prioritize which compounds to synthesize and test. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 1.2 * (Dipole Moment) + C

This equation would suggest that increasing hydrophobicity (LogP) and dipole moment while decreasing the HOMO-LUMO gap could lead to higher biological activity within that specific series of compounds.

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical calculations can predict the chemical reactivity of a molecule. By analyzing the electronic structure obtained from quantum chemical calculations, one can identify the most likely sites for electrophilic and nucleophilic attack.

Fukui Functions: These are calculated to determine local reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to pinpoint the most reactive atoms. For the 4-phenyl-1,3-thiazole-2-carboxylate anion, the carboxylate oxygens would be predicted as primary sites for electrophilic attack.

Reaction Pathway Modeling: Computational methods can be used to model the entire course of a chemical reaction. This involves calculating the energy of the reactants, transition states, and products. By mapping the potential energy surface, chemists can determine the activation energy and feasibility of a proposed reaction pathway, for instance, in its metabolism or synthesis.

While no specific reaction pathway studies for this compound are publicly available, these computational tools provide a powerful means to investigate its potential chemical transformations without the need for extensive laboratory work.

Coordination Chemistry of Sodium 4 Phenyl 1,3 Thiazole 2 Carboxylate

Ligand Properties and Potential Coordination Modes (e.g., N, O, S Donor Sites)

The 4-phenyl-1,3-thiazole-2-carboxylate anion is a versatile ligand with several potential coordination sites: the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atoms of the carboxylate group. This multifunctionality allows for various bonding modes, including monodentate, bidentate, and bridging coordination, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.com

The primary donor sites are:

Thiazole Nitrogen (N3): The endocyclic imine nitrogen is a common coordination site for thiazole-based ligands. ijarbs.com It acts as a borderline base and readily coordinates to a variety of transition metals, including borderline acids like Cu(II), Ni(II), and Co(II), as well as soft acids like Pd(II) and Pt(II). ijarbs.comresearchgate.net Coordination through the nitrogen atom is often favored over the sulfur atom. researchgate.net

Carboxylate Oxygen Atoms (O): The carboxylate group at the C2 position is a classic coordinating moiety. It can bind to metal centers in several ways:

Monodentate: One oxygen atom coordinates to the metal center.

Bidentate Chelate: Both oxygen atoms bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers, facilitating the formation of dimeric or polymeric structures. researchgate.net

Thiazole Sulfur (S1): The thioether sulfur atom in the thiazole ring is a potential soft donor site. While coordination through the thiazole nitrogen is more common, sulfur coordination has been considered, though it is less frequently observed. ijarbs.comresearchgate.net

The interplay between these donor sites allows the ligand to act as a versatile chelating agent. For instance, simultaneous coordination of the thiazole nitrogen and one of the carboxylate oxygens can form a stable five-membered chelate ring. The specific coordination mode adopted depends on several factors, including the nature of the metal ion (Hard/Soft Acid-Base principle), the reaction conditions, the presence of ancillary ligands, and steric hindrance from the phenyl group at the C4 position. nih.gov

Table 1: Potential Coordination Modes of 4-Phenyl-1,3-thiazole-2-carboxylate

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate | N (thiazole) | The ligand binds to the metal center solely through the thiazole nitrogen atom. |

| Monodentate | O (carboxylate) | The ligand binds through one oxygen atom of the carboxylate group. |

| Bidentate Chelate | N, O | The ligand forms a chelate ring by coordinating through the thiazole nitrogen and one carboxylate oxygen. |

| Bidentate Chelate | O, O | The carboxylate group acts as a bidentate chelate, binding through both oxygen atoms to a single metal ion. |

| Bidentate Bridging | O, O (carboxylate) | The carboxylate group bridges two metal ions, a common mode in forming dimers and polymers. researchgate.net |

| Tridentate | N, O, S | A potential but less common mode where the nitrogen, sulfur, and one oxygen atom all coordinate. |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 4-phenyl-1,3-thiazole-2-carboxylate typically involves the reaction of its sodium salt or the corresponding carboxylic acid with a suitable metal salt in a polar solvent like ethanol, methanol, or water. researchgate.netnih.gov Solvothermal methods may also be employed, particularly for the synthesis of crystalline coordination polymers or MOFs. mdpi.com

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding. ijarbs.comresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the coordination sites. A downward shift in the stretching frequency of the C=N bond of the thiazole ring (typically around 1500-1600 cm⁻¹) upon complexation indicates coordination through the nitrogen atom. ijarbs.comresearchgate.net Changes in the symmetric (νs) and asymmetric (νas) stretching vibrations of the carboxylate group (COO⁻) are diagnostic of its coordination mode. The separation between these two bands (Δν = νas - νs) can help distinguish between monodentate, bidentate chelating, and bridging modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information. nih.gov A shift in the resonance signals of protons and carbons near the potential donor sites (e.g., H5 of the thiazole ring, carbons of the carboxylate and thiazole moieties) upon complexation confirms metal-ligand interaction. ijarbs.comnih.gov

UV-Visible Spectroscopy: Electronic absorption spectra reveal information about the electronic transitions within the ligand and the d-d transitions of the metal center. nih.gov Shifts in the ligand-based π-π* and n-π* transitions upon coordination are indicative of complex formation. The d-d bands provide insight into the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.gov

Mass Spectrometry: This technique helps confirm the molecular weight and stoichiometry of the synthesized complexes. ijarbs.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. This technique has been used to confirm the structures of related thiazole complexes. ijarbs.com

Elemental Analysis and Magnetic Susceptibility: Elemental analysis confirms the empirical formula of the complexes. researchgate.net For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), magnetic susceptibility measurements help determine the oxidation state and spin state of the metal ion, providing further evidence for the coordination environment. ijarbs.comresearchgate.net For example, a magnetic moment of 1.79 M.B. was reported for a dimeric copper(II) aspirinate complex with 1,3-thiazole, while a value of 1.4 M.B. was found for the corresponding acetate (B1210297) complex. researchgate.net

Table 2: Typical Spectroscopic Changes Upon Complexation of Thiazole-Carboxylate Ligands

| Technique | Observation | Interpretation | Citation |

|---|---|---|---|

| FT-IR | Downward shift of thiazole ring C=N stretching vibration | Coordination via the endocyclic thiazole nitrogen atom | ijarbs.comresearchgate.net |

| Change in Δν (νas(COO⁻) - νs(COO⁻)) | Indicates coordination mode of the carboxylate group (monodentate, bidentate, bridging) | researchgate.net | |

| ¹H NMR | Shift in chemical shifts of protons adjacent to N and COO⁻ groups | Evidence of coordination at these sites in diamagnetic complexes | ijarbs.comnih.gov |

| UV-Vis | Shift in ligand-centered π-π* and n-π* transitions | Confirmation of metal-ligand interaction | nih.gov |

| Appearance of new d-d transition bands | Information on the geometry of the metal coordination sphere | nih.gov |

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanism of metal-ligand interactions involves studying the stoichiometry, stability, and dynamics of complex formation in solution. Several methods are employed for these investigations.

Spectrophotometric Titration: UV-Vis or fluorescence spectroscopy can be used to monitor the changes in the spectrum of the ligand upon incremental addition of a metal ion solution. This allows for the determination of the stoichiometry of the complex in solution, often using methods like the continuous variation (Job's plot) or mole-ratio method. acs.org From these data, the formation or stability constant (Kf) of the complex can be calculated, providing a quantitative measure of the metal-ligand binding affinity. acs.org

Computational Studies: Density Functional Theory (DFT) and other molecular modeling techniques are powerful tools for investigating metal-ligand interactions. acs.org These methods can be used to:

Optimize the geometry of the complexes and predict the most stable coordination modes.

Analyze the nature of the metal-ligand bond by examining molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Calculate vibrational frequencies to aid in the interpretation of experimental IR spectra.

Elucidate reaction mechanisms, for example, in catalytic cycles involving these complexes. acs.org

Solution-State NMR: For diamagnetic systems, NMR titration experiments can provide detailed insights into the binding site and the strength of the interaction in solution. Monitoring the chemical shift changes of ligand protons upon addition of the metal ion can identify the atoms involved in coordination.

Studies on related systems have investigated the solution behavior of metal complexes. For instance, research on certain ruthenium(II) and osmium(II) organometallics showed that the chlorido complexes undergo aquation in solution, followed by the formation of stable adducts with solvents like DMSO, a key mechanistic step in their interaction with biological media. nih.gov

Applications of Metal Complexes in Catalysis and Materials Science

The unique structural features of metal complexes derived from thiazole-carboxylate ligands make them attractive candidates for applications in catalysis and materials science.

Catalysis: The presence of both a soft N/S-donor thiazole ring and a hard oxygen-donor carboxylate group allows for the stabilization of various metal centers in different oxidation states, a key requirement for catalytic activity. Metal complexes incorporating thiazole derivatives have demonstrated efficacy in a range of organic transformations.

Hydrogenation Reactions: Chiral iridium(III) complexes containing phosphine-substituted 1,3-thiazole ligands have been successfully employed as catalysts for the asymmetric hydrogenation of alkenes. researchgate.net

C-C and C-N Coupling Reactions: Palladium(II) complexes with thiazole-based ligands have been developed as efficient catalysts. For example, a Pd(II) complex of a thiazole derivative was used as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, noted for its high efficiency and short reaction times. acs.org

Oxidation Reactions: Cobalt and nickel complexes based on bifunctional ligands have shown catalytic activity in the oxidation of phenols. scielo.br

Table 3: Examples of Catalytic Applications of Thiazole-Based Metal Complexes

| Metal Complex | Catalytic Reaction | Key Features | Citation |

|---|---|---|---|

| Iridium(III)-phosphine-thiazole | Asymmetric hydrogenation of aryl alkenes | Effective and enantioselective catalysis | researchgate.net |

| Palladium(II)-thiazole derivative | Synthesis of pyrazole-4-carbonitriles | High efficiency (up to 97%), short reaction time, heterogeneous catalyst | acs.org |

| Cobalt(II)/Nickel(II)-tetrazole-carboxylate | Oxidation of 2,6-di-tert-butylphenol | High conversion and good selectivity | scielo.br |

Materials Science: In materials science, the ligand's ability to act as a linker between metal centers is exploited to create extended structures like coordination polymers and MOFs with interesting properties.

Luminescent Materials: Thiazole rings are intrinsically fluorescent and are found in natural bioluminescent molecules like luciferin. mdpi.com When incorporated into coordination polymers or MOFs, the ligand's luminescence can be modulated by the choice of the metal ion. These materials are being explored for applications as chemical sensors, where changes in luminescence signal the presence of specific analytes. mdpi.com Iridium(III) complexes with phenyl-triazole ligands, which are structurally related to phenyl-thiazoles, are highly emissive and are studied for use in organic light-emitting diodes (OLEDs). nih.gov

Functional Polymers and Coatings: The parent compound, 4-phenyl-1,3-thiazole-2-carboxylic acid, has been identified as a component that can be incorporated into polymers and coatings to enhance properties such as durability and environmental resistance. chemimpex.com Metal complexation could further enhance these functionalities by introducing new properties like conductivity or catalytic activity to the polymer matrix.

Investigation of Biological Interactions and Activities in in Vitro and Preclinical Models

Enzyme Inhibition Studies (e.g., specific enzyme classes like c-Met kinase, LPO, CA-III, FabH, EGFR)

Derivatives of the 4-phenyl-1,3-thiazole core have been identified as potent inhibitors of several key enzyme classes. Notably, their activity against protein kinases like p38 Mitogen-Activated Protein (MAP) kinase and c-Met kinase, as well as other enzymes such as Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), has been a primary focus of investigation.

p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 MAP kinase. nih.gov This kinase is a key component in the signal pathway of proinflammatory cytokines, making its inhibitors potential treatments for chronic inflammatory diseases like rheumatoid arthritis. acs.org One such derivative, TAK-715, was identified as a powerful inhibitor of p38α with an IC₅₀ value of 7.1 nM. acs.org

c-Met Kinase: The thiazole (B1198619) carboxamide scaffold has been incorporated into the design of novel type II c-Met kinase inhibitors. nih.gov Overexpression and dysregulation of the HGF/c-Met signaling pathway are associated with tumor initiation, progression, and drug resistance in various cancers. nih.gov Thiazole/thiadiazole carboxamide-derived analogues have shown significant in vitro activity against c-Met, with IC₅₀ values for some compounds reaching the low nanomolar range. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH): The 4-phenylthiazole (B157171) moiety has been successfully integrated into a pharmacophore for dual inhibition of FAAH and sEH. researchgate.net Both enzymes are critical in regulating pain and inflammation. nih.govuni.lu Inhibition of FAAH prevents the breakdown of anti-inflammatory endocannabinoids, while sEH inhibition prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). researchgate.netnih.gov Certain 4-phenylthiazole analogs exhibit potent dual inhibition, with IC₅₀ values in the low nanomolar range for both human FAAH and sEH. researchgate.netnih.gov

The table below summarizes the inhibitory activities of selected 4-phenyl-1,3-thiazole derivatives against various enzymes.

| Derivative Class | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) | p38α MAP Kinase | 7.1 | acs.org |

| Thiazole Carboxamide Derivative (51am) | c-Met Kinase | 2.54 | nih.gov |

| 4-Phenylthiazole Derivative (SW-17) | Human FAAH | 9.8 | nih.gov |

| 4-Phenylthiazole Derivative (SW-17) | Human sEH | 2.5 | nih.gov |

| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | VEGFR-2 | 150 | mdpi.com |

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor's affinity for the enzyme. For a series of acs.orgnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives, which are structurally related to thiazoles, kinetic analysis of the most potent urease inhibitor revealed a competitive type of inhibition. nih.gov This indicates that the inhibitor competes with the substrate for binding to the enzyme's active site. nih.gov Molecular dynamics simulations supported this finding, showing the inhibitor occupying the active site. nih.gov While specific kinetic analyses for Sodium 4-phenyl-1,3-thiazole-2-carboxylate are not detailed in the available literature, the studies on related heterocyclic compounds underscore the common methodologies used to elucidate their inhibitory mechanisms.

Structure-Activity Relationships (SAR) for Enzyme Inhibitory Potency

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of 4-phenyl-1,3-thiazole derivatives.

For FAAH/sEH Inhibition:

Left Side of Pharmacophore: Modifications to the left side of the pharmacophore, specifically the introduction of a 4-phenylthiazole moiety, were well-tolerated by both FAAH and sEH, yielding potent dual inhibitors. researchgate.net

Sulfonamide Group: Converting the sulfonamide group in the core pharmacophore to a tertiary amine generally led to a decrease in potency for the sEH enzyme, while the FAAH enzyme tolerated this change well. researchgate.net

Phenyl Moiety Substituents: Placement of various groups on the phenyl ring of the 4-phenylthiazole did not significantly affect the inhibition potencies for FAAH. nih.gov

For p38 MAP Kinase Inhibition:

Pyridyl Ring Substitution: In the 4-phenyl-5-pyridyl-1,3-thiazole series, substitution at the 2-position of the pyridyl ring was explored to reduce the risk of inhibiting cytochrome P450 (CYP) isoforms. acs.org Introducing a benzamide (B126) group at this position, as seen in TAK-715, resulted in potent p38 inhibition without significant CYP3A4 inhibition. acs.org

4-Fluorophenyl Motif: For many kinase inhibitors, including those targeting p38, a 4-fluorophenyl ring is crucial for occupying a key hydrophobic pocket in the enzyme's ATP-binding site, while a pyridine (B92270) nitrogen forms a critical hydrogen bond in the hinge region. mdpi.com

Receptor Binding Assays and Ligand Efficacy Profiling in Model Systems

Beyond enzyme inhibition, thiazole derivatives have been evaluated for their ability to bind to and modulate G-protein coupled receptors (GPCRs). Research into 4-phenyl-thiazole and structurally similar 3-phenyl-thiadiazole derivatives has identified them as antagonists for human adenosine (B11128) A₃ receptors. nih.gov

In one study, a series of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were synthesized and evaluated. The binding affinity (Ki) was determined through competitive radioligand binding assays. The results showed that substitutions on the amino group significantly influenced potency and selectivity for the A₃ receptor. The N-acetyl derivative of 3-(4-methoxyphenyl)-5-aminothiadiazole was found to be a highly potent and selective A₃ antagonist with a Ki value of 0.79 nM. nih.gov These findings highlight the potential of the thiazole scaffold in developing selective receptor modulators. nih.gov

Cellular Assays for Biological Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbation)

The anticancer potential of 4-phenyl-1,3-thiazole derivatives has been extensively studied in cellular models, revealing their capacity to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle.

Assays in Mammalian Cell Culture Models

Numerous studies have demonstrated the cytotoxic and pro-apoptotic activity of 1,3-thiazole derivatives against various human cancer cell lines.

Apoptosis Induction: Thiazole-containing compounds have been shown to trigger apoptosis through multiple mechanisms. In MCF-7 breast cancer cells, a 1,3-thiazole derivative (Compound 4) significantly increased the percentage of cells in both early and late apoptosis by 9-fold and 89-fold, respectively, compared to untreated cells. nih.gov Other studies on thiazole-phthalimide hybrids confirmed that their cytotoxic activity is related to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov The induction of apoptosis often occurs through the intrinsic pathway, involving changes in the expression of BAX and BCL-2 proteins. nih.gov

Cell Cycle Perturbation: In addition to inducing apoptosis, these compounds can cause cell cycle arrest. Treatment of MCF-7 cells with a potent thiazole derivative resulted in the arrest of cells at the G1 stage, while decreasing the population in the G2/M phase. nih.gov Another study showed that a different thiazole derivative caused cell cycle arrest in the pre-G1 phase in MCF-7 cells. mdpi.com This arrest prevents cancer cells from proceeding through the cell cycle to replicate, thus inhibiting tumor growth. mdpi.comnih.gov Thiazolide compounds have also been reported to induce G1 cell cycle arrest in colorectal cancer cells. researchgate.net

The table below presents the cytotoxic activity of various thiazole derivatives against different mammalian cancer cell lines.

| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4c (Thiazole-4[5H]-one) | MCF-7 | Breast | 2.57 | mdpi.com |

| Compound 4 (Hydrazinyl-thiazole) | MCF-7 | Breast | 5.73 | nih.gov |

| Compound 4 (Hydrazinyl-thiazole) | MDA-MB-231 | Breast | 12.15 | nih.gov |

| Compound 5b (Thiazole-phthalimide) | MCF-7 | Breast | 0.2 | nih.gov |

| Compound 5g (Thiazole-phthalimide) | PC-12 | Pheochromocytoma | 0.43 | nih.gov |

| Compound 5k (Thiazole-phthalimide) | MDA-MB-468 | Breast | 0.6 | nih.gov |

| Compound 2g (Thiadiazol-2-amine) | LoVo | Colon | 2.44 | mdpi.com |

| Compound 2g (Thiadiazol-2-amine) | MCF-7 | Breast | 23.29 | mdpi.com |

Assays in Microbial Systems (e.g., Antibacterial, Antifungal Activity)

The 1,3-thiazole nucleus is a key pharmacophore in the search for new antimicrobial agents. Derivatives of 4-phenyl-1,3-thiazole have demonstrated notable activity against pathogenic fungi and bacteria.

Antifungal Activity: Several studies have highlighted the anti-Candida potential of 4-phenyl-1,3-thiazole derivatives. nih.govmdpi.com In one study, two series of compounds, 4-phenyl-1,3-thiazoles and 2-hydrazinyl-4-phenyl-1,3-thiazoles, were synthesized and tested against three pathogenic Candida strains. nih.gov The 2-hydrazinyl derivatives were found to be the most promising, with some exhibiting Minimum Inhibitory Concentration (MIC) values four times lower than the reference drug fluconazole (B54011) against Candida albicans. nih.gov The ratio of Minimum Fungicidal Concentration (MFC) to MIC for these compounds was 2, suggesting a fungicidal (killing) effect. nih.gov

Antibacterial Activity: Thiazole derivatives have also shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov A series of 3-thiazol-4-yl-carba-1-dethiacephalosporins, where the substitution at the 2-position of the thiazole moiety was varied, showed a marked difference in microbiological activity. nih.gov Other studies have reported the synthesis of thiazole and thiadiazole derivatives with good activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. capes.gov.br

The table below summarizes the antimicrobial activity of selected 4-phenyl-1,3-thiazole derivatives.

| Derivative Class | Microorganism | Activity Type | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans | MIC | 3.9 | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7b) | Candida albicans | MIC | 3.9 | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7c) | Candida albicans | MIC | 3.9 | nih.gov |

| Fluconazole (Reference) | Candida albicans | MIC | 15.62 | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans | MFC | 7.81 | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7b) | Candida parapsilosis | MIC | 7.81 | nih.gov |

| Cephalosporin-Thiazole Derivative (LY215226) | Staphylococcus aureus | MIC | 0.25 | nih.gov |

| Cephalosporin-Thiazole Derivative (LY215226) | Escherichia coli | MIC | 0.25 | nih.gov |

In Vivo Efficacy Evaluation in Preclinical Animal Models (e.g., Inflammation, Seizure Models)

The therapeutic potential of compounds structurally related to this compound has been investigated in various preclinical animal models, primarily focusing on their anti-inflammatory and anticonvulsant properties. While direct in vivo studies on the specified sodium salt are not extensively documented in publicly available literature, research on analogous 4-phenyl-1,3-thiazole derivatives provides significant insights into the potential efficacy of this chemical class.

In the realm of inflammation, derivatives of 4-phenyl-1,3-thiazole have demonstrated notable activity in rodent models. For instance, studies on substituted phenyl thiazole derivatives have shown a significant reduction in paw edema in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. wisdomlib.orgwjpmr.com One study highlighted that nitro-substituted thiazole derivatives exhibited better anti-inflammatory responses compared to the standard drug, nimesulide. wjpmr.com Another investigation into 4-benzyl-1,3-thiazole derivatives, designed as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, also reported anti-inflammatory effects in the carrageenan-induced paw edema model in rats. tandfonline.com Similarly, thiazole-based chalcone (B49325) derivatives have shown anti-inflammatory activity in the range of 51-55% in the carrageenan mouse paw edema model. nih.gov

Regarding anticonvulsant activity, various thiazole and the structurally similar thiadiazole derivatives have been evaluated in established seizure models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are widely used to identify potential antiepileptic drugs. nih.gov Thiazolidine-4-one substituted thiazoles have shown varying degrees of antiepileptic and neurotoxicity potency in these models. biointerfaceresearch.com For example, 6-(4-fluorophenyl)thiazolo[3,2-b] tandfonline.comresearchgate.netnih.govtriazole demonstrated selective protection against MES-induced seizures. nih.gov Furthermore, thiopyrano[2,3‐d]thiazole derivatives have been identified as having a pronounced anticonvulsant effect in the scPTZ test. researchgate.net

The following interactive table summarizes the in vivo efficacy of various 4-phenyl-1,3-thiazole derivatives in preclinical models of inflammation and seizures.

| Compound Class | Preclinical Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Phenyl Thiazole Derivatives | Carrageenan-induced paw edema | Rat | Significant reduction in paw edema; nitro-substituted derivatives showed better activity than nimesulide. | wisdomlib.orgwjpmr.com |

| 4-Benzyl-1,3-thiazole Derivatives | Carrageenan-induced paw edema | Rat | Demonstrated anti-inflammatory activity. | tandfonline.com |

| Thiazole-based Chalcone Derivatives | Carrageenan-induced paw edema | Mouse | Showed anti-inflammatory activity in the range of 51-55%. | nih.gov |

| Thiazolidine-4-one Substituted Thiazoles | Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Displayed varying degrees of antiepileptic potency. | biointerfaceresearch.com |

| 6-(4-fluorophenyl)thiazolo[3,2-b] tandfonline.comresearchgate.netnih.govtriazole | Maximal Electroshock (MES) | Mouse | Showed selective protection against seizures. | nih.gov |

| Thiopyrano[2,3‐d]thiazole Derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Pronounced anticonvulsant effect observed. | researchgate.net |

The evaluation of pharmacodynamic (PD) markers is crucial for understanding the dose-response relationship and the time course of a drug's effect. In the preclinical studies of 4-phenyl-1,3-thiazole derivatives, PD markers have been primarily based on the direct measurement of the pharmacological effect.

In inflammation models, the primary PD marker has been the reduction in paw edema volume over time, as observed in the carrageenan-induced paw edema test. wisdomlib.orgwjpmr.com This provides a direct measure of the anti-inflammatory effect of the tested compounds.

In seizure models, the key PD markers include the latency to the onset of seizures, the duration and severity of seizures, and the percentage of animals protected from seizures in the MES and scPTZ tests. nih.govresearchgate.net For instance, some thiopyrano[2,3‐d]thiazole derivatives were found to positively affect the latent period of onset of clonic seizures and reduce the number and duration of seizures. researchgate.net

While these direct measures of effect are informative, the literature on more specific molecular pharmacodynamic markers for this class of compounds in these models is limited. Future studies could benefit from incorporating the measurement of biomarkers such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) in inflammation models or neurotransmitter levels in seizure models to provide a more detailed understanding of the compounds' in vivo activity.

Confirming that a compound interacts with its intended biological target in a living system is a critical step in drug development. For derivatives of 4-phenyl-1,3-thiazole, direct in vivo target engagement studies are not extensively reported. However, in vitro and in silico studies provide strong indications of potential molecular targets.

For anti-inflammatory activity, studies suggest that some thiazole derivatives may engage with enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.comresearchgate.net The ability of these compounds to inhibit these enzymes is a key indicator of target engagement.

In the context of anticonvulsant activity, molecular docking studies have suggested that some thiopyrano[2,3‐d]thiazole derivatives have a potential affinity for the GABA-A receptor. researchgate.net Other research on thiazole-carboxamide derivatives points towards the modulation of AMPA receptors as a potential mechanism, which could be a key target for engagement. mdpi.com

While these computational and in vitro findings are valuable, further in vivo studies, potentially using techniques like positron emission tomography (PET) with a radiolabeled ligand or biochemical assays on tissues from treated animals, would be necessary to definitively demonstrate target engagement for this class of compounds in a biological system.

Molecular Mechanisms of Action and Target Identification in Cellular Contexts

The molecular mechanisms underlying the biological activities of 4-phenyl-1,3-thiazole derivatives are multifaceted and appear to depend on the specific substitutions on the thiazole core. Research points towards several potential cellular targets and pathways.

For the anti-inflammatory effects, a primary proposed mechanism is the inhibition of key enzymes involved in the inflammatory cascade. Several studies indicate that thiazole derivatives can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. tandfonline.comresearchgate.net By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is reduced. Some thiazole derivatives have also been reported to inhibit the denaturation of bovine serum albumin, a process associated with inflammation. mdpi.com

In the context of anticonvulsant activity, multiple mechanisms have been proposed for related heterocyclic structures. One prominent hypothesis for thiadiazole derivatives is the modulation of the GABAergic system. nih.gov It is suggested that these compounds may enhance the action of GABA, the primary inhibitory neurotransmitter in the brain, potentially by interacting with the GABA-A receptor. researchgate.netnih.gov Another potential mechanism involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability. frontiersin.org Furthermore, some imidazothiadiazole derivatives have been shown to bind to the synaptic vesicle protein 2A (SV2A), a target of the established antiepileptic drug levetiracetam. nih.govfrontiersin.org More recent research on thiazole-carboxamide derivatives suggests that they may act as negative allosteric modulators of AMPA receptors, which would reduce excitatory neurotransmission. mdpi.com

Additionally, research on phenylthiazole derivatives has identified other potential cellular targets. For example, some derivatives have been shown to target and inhibit undecaprenyl diphosphate (B83284) phosphatase (UPPP) and undecaprenyl diphosphate synthase, enzymes involved in bacterial cell wall synthesis. nih.govillinois.edu While this is in the context of antibacterial activity, it highlights the ability of the phenylthiazole scaffold to interact with specific enzymes. In the context of cancer, some 4-phenyl-thiazole derivatives have been identified as potential inhibitors of VEGFR2, a key receptor in angiogenesis. nih.gov

The following table provides a summary of the proposed molecular mechanisms and identified cellular targets for derivatives of 4-phenyl-1,3-thiazole.

| Biological Activity | Proposed Molecular Mechanism | Identified/Proposed Cellular Target(s) | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin (B15479496) and leukotriene synthesis | Cyclooxygenase (COX) and Lipoxygenase (LOX) | tandfonline.comresearchgate.net |

| Inhibition of protein denaturation | Bovine Serum Albumin (in vitro) | mdpi.com | |

| Anticonvulsant | Enhancement of inhibitory neurotransmission | GABA-A Receptor | researchgate.netnih.gov |

| Modulation of neuronal excitability | Voltage-gated ion channels | frontiersin.org | |

| Modulation of neurotransmitter release | Synaptic Vesicle Glycoprotein 2A (SV2A) | nih.govfrontiersin.org | |

| Reduction of excitatory neurotransmission | AMPA Receptors | mdpi.com | |

| Antibacterial | Inhibition of cell wall synthesis | Undecaprenyl diphosphate phosphatase (UPPP) and synthase | nih.govillinois.edu |

| Anticancer | Inhibition of angiogenesis | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | nih.gov |

Emerging Applications Beyond Biomedicine for Thiazole 2 Carboxylates

Catalysis in Organic Synthesis (e.g., Cross-Coupling Reactions)

Thiazole (B1198619) derivatives are significant in the realm of organic synthesis, not just as building blocks but also as catalysts or ligands that facilitate complex chemical transformations. Thiazolium salts, which are readily derived from thiazoles, are well-known for their role as catalysts in benzoin (B196080) and Stetter reactions. tandfonline.com

The structural backbone of thiazole-2-carboxylates is instrumental in forming ligands for transition metal catalysis. The nitrogen and sulfur atoms can coordinate with metals like palladium (Pd), iridium (Ir), and copper (Cu), creating stable and efficient catalytic systems. rsc.org These catalysts have shown remarkable performance in various reactions, including cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

For instance, the synthesis of advanced thiazole derivatives often employs palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In one study, 2-(4-bromophenyl)benzothiazole (B34361) was successfully coupled with various phenylboronic acid derivatives using a palladium catalyst to synthesize new fluorescent compounds. niscpr.res.inniscpr.res.in Similarly, the synthesis of c-Met kinase inhibitors based on a thiazole carboxamide scaffold utilized a highly active Pd(OAc)₂/Xantphos catalyst system for Suzuki-Miyaura coupling. nih.gov Copper-catalyzed arylation of heterocycle C-H bonds represents another important method for functionalizing the thiazole core. organic-chemistry.org These examples underscore the dual role of the thiazole moiety—both as a product of and a participant in modern catalytic chemistry.

| Catalyst System | Reaction Type | Application | Reference(s) |

| Palladium(II) chloride (PdCl₂) | Suzuki-Miyaura Coupling | Synthesis of fluorescent benzothiazole (B30560) derivatives | niscpr.res.inniscpr.res.in |

| Pd(OAc)₂/Xantphos | Suzuki-Miyaura Coupling | Synthesis of thiazole carboxamide-based inhibitors | nih.gov |

| Copper Iodide (CuI) | Direct C-H Arylation | Functionalization of thiazole rings | organic-chemistry.org |

| Chitosan Hydrogel | Condensation | Green synthesis of thiazole derivatives | mdpi.com |

Materials Science Applications

The incorporation of the 4-phenyl-1,3-thiazole-2-carboxylate structure into materials imparts valuable optical, electronic, and physical properties. Its utility spans from vibrant dyes to the active components of electronic devices. chemimpex.com

The thiazole core is a key component in many fluorescent molecules, a property tracing back to luciferin, the compound responsible for the bioluminescence in fireflies. nih.govchim.it Derivatives of thiazole are foundational to a class of dyes known as Thiazole Orange (TO). lumiprobe.com TO and its derivatives are notable for their "turn-on" fluorescence; they are weakly fluorescent in solution but exhibit a dramatic increase in emission intensity when their molecular structure is constrained, for example, by binding to biomolecules or being in a viscous environment. nih.govresearchgate.net This behavior is controlled by the restriction of intramolecular rotation, making them highly sensitive probes. nih.gov

The fluorescence properties of thiazole derivatives can be precisely adjusted by introducing different functional groups onto the heterocyclic core. chim.itnih.gov For example, studies on benzothiazole derivatives synthesized via Suzuki coupling reactions showed fluorescence emissions in the 380 to 450 nm range (blue region), with specific substitutions leading to particularly strong fluorescence. niscpr.res.inniscpr.res.inresearchgate.net This tunability allows for the rational design of probes for specific targets and environments.

| Thiazole Derivative Type | Excitation Max (nm) | Emission Max (nm) | Key Feature/Application | Reference(s) |

| Thiazole Orange (TO) - DNA complex | 509 | 532 | "Turn-on" fluorescence upon binding to DNA/RNA | lumiprobe.comnih.gov |

| 2-(4-Arylphenyl)benzothiazoles | 330 | 380 - 450 | Tunable blue fluorescence | niscpr.res.inniscpr.res.in |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) | 398.5 | 526 | Intramolecular Charge Transfer (ICT) | researchgate.netresearchgate.net |

| Benzothiazole-Indenedione (BID) | ~593 | 610 - 632 | Solvatochromic shift, ICT-based sensing | nih.gov |

The conjugated π-system of the 4-phenylthiazole (B157171) structure makes it an excellent candidate for organic electronics. Derivatives have been investigated as organic semiconductors with significant potential for use in devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. researchgate.netresearchgate.netresearchgate.net

A notable example is 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), which has been identified as a promising organic semiconductor. researchgate.netnih.gov Studies show that this molecule exhibits an intramolecular charge transfer (ICT) from the phenyl-donating group to the 4-phenylthiazole acceptor ring. researchgate.net Thin films of PTPA show an increase in electrical conductivity with rising temperature, a characteristic behavior of semiconductors. researchgate.netnih.gov The combination of optical and electrical properties makes such compounds highly suitable for optoelectronic applications, including OLEDs and optical switching systems. researchgate.netnih.gov Furthermore, fused thiazole systems, like thiazolo[5,4-d]thiazoles, possess a rigid and planar backbone with an extended π-conjugated electronic structure, making them ideal for creating semiconducting polymers for solar cells. researchgate.net

The 4-phenyl-1,3-thiazole-2-carboxylic acid structure can be integrated into polymer backbones or used as an additive in coatings. chemimpex.com This incorporation can enhance the thermal stability, conductivity, and optical properties of the resulting materials. Thiazole-containing polymers have been synthesized for applications in polymer solar cells, demonstrating their utility in energy conversion technologies. researchgate.net The synthesis of polymers derived from thiazole derivatives, such as (Z)-4-(2-(benzo[d] thiazol-2yl) hydrazinyl)-4-oxobut-2-enoic acid, has also been explored for various applications. researchgate.net When used in coatings, these compounds can improve durability and provide resistance to environmental factors. chemimpex.com

Analytical Chemistry: Development of Sensors and Detection Reagents

The principles that make thiazole-2-carboxylates excellent fluorescent probes also make them ideal for creating chemosensors for analytical chemistry. chemimpex.com These sensors can detect specific ions and small molecules with high selectivity and sensitivity.

The detection mechanism often relies on the interaction between the analyte and the thiazole derivative, which induces a measurable change in the fluorescence or color of the sensor. nih.gov For example, a benzothiazole-based sensor was developed for the highly selective and sensitive detection of cyanide ions (CN⁻) in water. nih.gov The sensor operates through the nucleophilic addition of cyanide to the molecule, which disrupts the internal charge transfer (ICT) process, causing a significant blue shift in the fluorescence emission and a visible color change. nih.gov This particular sensor achieved a detection limit of 5.97 nM, well below the World Health Organization's guideline for CN⁻ in drinking water. nih.gov Similarly, other thiazole derivatives have been designed as "turn-on" fluorescent sensors for metal ions like Zn²⁺. nih.gov Thiazole Orange has also been widely adapted to create sensors for a variety of biomolecules and ions. nih.gov

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The structure of 4-phenylthiazole derivatives is well-suited for designing self-assembling systems.

Research has shown that amide-containing benzothiazole derivatives can form intricate supramolecular structures. nih.gov Depending on the specific functional groups and their positions, these molecules can self-assemble into one-, two-, or three-dimensional networks through a combination of N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has confirmed that the molecular packing of thiazole-containing hybrids is controlled by a multitude of weak non-covalent interactions. researchgate.net The ability to form ordered, self-assembled structures is critical for developing advanced materials with anisotropic properties, such as liquid crystals and organic conductors. chim.it

Future Research Directions and Unexplored Avenues for Sodium 4 Phenyl 1,3 Thiazole 2 Carboxylate

Development of Advanced Synthetic Methodologies and Scalability Studies

While foundational methods for synthesizing thiazole (B1198619) rings are well-established, future efforts for Sodium 4-phenyl-1,3-thiazole-2-carboxylate should focus on advanced, efficient, and scalable synthetic protocols. Conventional methods often rely on hazardous reagents and can generate significant chemical waste. nih.govresearchgate.net The development of green and sustainable synthetic strategies is paramount for the compound's potential translation into larger-scale applications. researchgate.net

Future research should explore innovative techniques such as:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating. researchgate.netacs.orgrsc.org

Ultrasonic Irradiation: The use of ultrasound can accelerate reactions and provide an eco-friendly alternative for synthesizing thiazole derivatives. nih.govnih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and straightforward scalability, which is crucial for moving from laboratory-scale synthesis to pilot or industrial production. acs.org

A key objective will be to develop a robust, high-yielding, and scalable synthesis route that is both cost-effective and environmentally benign, making the compound more accessible for extensive biological evaluation and potential commercialization. acs.orgrsc.org

Deeper Mechanistic Insights into Biological Interactions and Off-Target Effects in Preclinical Models

The broad bioactivity of the thiazole scaffold necessitates a deep and precise understanding of the mechanism of action for this compound. rsc.org Initial screenings may reveal general activities, but future research must pinpoint specific molecular targets to understand its therapeutic potential and selectivity. Thiazole derivatives have been shown to inhibit a wide array of protein kinases, including EGFR, HER2, c-Met, and Aurora kinases, which are critical targets in cancer therapy. nih.govnih.govresearchgate.netnih.gov Other established targets for this class of compounds include enzymes like soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and dihydrofolate reductase (DHFR). nih.govnih.gov

Future preclinical studies should focus on:

Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify the specific protein binding partners of the compound.

Enzymatic and Cellular Assays: Conducting comprehensive in vitro assays against panels of relevant enzymes (e.g., kinases, hydrolases) to determine the compound's inhibitory profile and potency. nih.govnih.gov

Structural Biology: Using X-ray crystallography to elucidate the binding mode of the compound within its target protein, providing critical insights for structure-activity relationship (SAR) studies.

Off-Target Profiling: It is crucial to investigate potential off-target effects. Kinase inhibitors, for example, can interact with unintended targets or activate other signaling pathways through retroactivity, which can lead to unexpected biological outcomes. nih.gov Comprehensive screening against broad panels of receptors and enzymes is necessary to build a complete selectivity profile.

A thorough characterization of the compound's interactions at a molecular level is essential for predicting its efficacy and identifying potential liabilities early in the development process. nih.gov

Exploration of Novel and Niche Applications in Emerging Fields

Beyond the well-trodden paths of anticancer and antimicrobial research, the unique structure of this compound may lend itself to novel applications in emerging scientific fields. The versatility of the thiazole ring has been demonstrated in diverse areas, suggesting that its derivatives are valuable building blocks for more than just traditional pharmaceuticals. mdpi.comrsc.org

Unexplored avenues for future research include:

Agrochemicals: Thiazole derivatives have shown promise as herbicides, insecticides, and fungicides. arkat-usa.orgresearchgate.net Future studies could evaluate the potential of this compound or its derivatives as lead compounds for new agrochemicals, potentially targeting enzymes like protoporphyrinogen (B1215707) oxidase (PPO) in weeds. acs.org